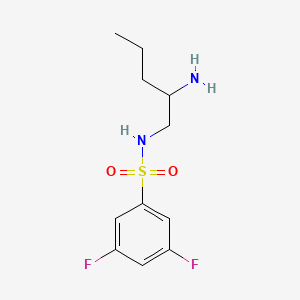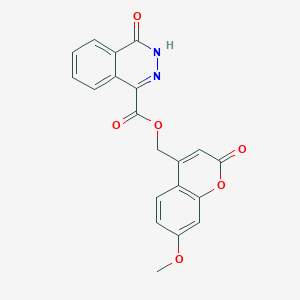![molecular formula C12H16N6 B7626753 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7626753.png)
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a triazole ring, a piperidine ring, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine moiety through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: Finally, the piperidine-triazole intermediate is reacted with a pyrimidine precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and may have overlapping applications.
Pyrimidine Derivatives: These compounds are important in medicinal chemistry and can serve as analogs for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[3-(triazol-1-ylmethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-3-11(10-18-8-6-15-16-18)9-17(7-1)12-13-4-2-5-14-12/h2,4-6,8,11H,1,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOEOFHFZFDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide](/img/structure/B7626670.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B7626678.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(1-adamantyl)methanone](/img/structure/B7626685.png)
![tert-butyl N-[2-(4-fluoroanilino)-2-oxoethoxy]carbamate](/img/structure/B7626694.png)
![2-(ethylamino)-N-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7626705.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)adamantane-1-carboxamide](/img/structure/B7626711.png)

![3-(oxolan-3-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B7626734.png)
![1-(3-chloro-4-fluorophenyl)-N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)methanesulfonamide](/img/structure/B7626745.png)

![(Z)-2-cyano-3-[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7626749.png)
![[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626759.png)
![(3S)-3-hydroxy-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7626761.png)
![(5E)-3-(2-aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B7626765.png)
